Betaine

Descripción

The CIR Expert Panel concluded that the eleven alkyl betaines listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...this compound...

This compound is a methyl group donor that functions in the normal metabolic cycle of methionine. It is a naturally occurring choline derivative commonly ingested through diet, with a role in regulating cellular hydration and maintaining cell function. Homocystinuria is an inherited disorder that leads to the accumulation of homocysteine in plasma and urine. Currently, no treatments are available to correct the genetic causes of homocystinuria. However, in order to normalize homocysteine levels, patients can be treated with vitamin B6 ([pyridoxine]), vitamin B12 ([cobalamin]), [folate] and specific diets. This compound reduces plasma homocysteine levels in patients with homocystinuria. Although it is present in many food products, the levels found there are insufficient to treat this condition. The FDA and EMA have approved the product Cystadane (this compound anhydrous, oral solution) for the treatment of homocystinuria, and the EMA has approved the use of Amversio (this compound anhydrous, oral powder).

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a Methylating Agent. The mechanism of action of this compound is as a Methylating Activity.

This compound is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. This compound has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.

This compound has been reported in Amaranthus hybridus, Cornulaca leucacantha, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A naturally occurring compound that has been of interest for its role in osmoregulation. As a drug, this compound hydrochloride has been used as a source of hydrochloric acid in the treatment of hypochlorhydria. This compound has also been used in the treatment of liver disorders, for hyperkalemia, for homocystinuria, and for gastrointestinal disturbances. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1341)

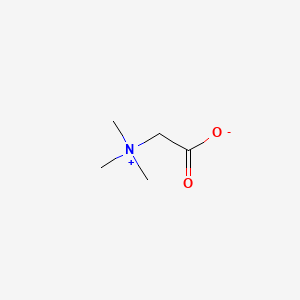

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(trimethylazaniumyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIUHFFTVRNATP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

590-46-5 (hydrochloride) | |

| Record name | Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8022666 | |

| Record name | Betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Deliquescent solid; [Merck Index] Powder; [Alfa Aesar MSDS], Free-flowing, white crystals; Savoury | |

| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Betaine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether., Slightly soluble in chloroform, In water, 6.11X10+5 mg/L at 19 °C, Very soluble, Soluble (in ethanol) | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Betaine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2283/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000053 [mmHg] | |

| Record name | Betaine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Deliquescent scales or prisms | |

CAS No. |

107-43-7 | |

| Record name | Betaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | betaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SCV180C9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

301-305°C, Decomposes around 293 °C | |

| Record name | Betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Role of Betaine in Polymerase Chain reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. However, its efficacy can be hampered by templates with high Guanine-Cytosine (GC) content or complex secondary structures. Betaine, N,N,N-trimethylglycine, has emerged as a critical PCR additive for overcoming these challenges. This technical guide provides an in-depth exploration of the mechanism of action of this compound in PCR, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function and application. This compound primarily acts by equalizing the melting temperatures (Tm) of GC and Adenine-Thymine (AT) base pairs, reducing the formation of secondary structures, and enhancing the processivity of DNA polymerase. This guide will serve as a comprehensive resource for researchers seeking to optimize their PCR assays for difficult templates.

Introduction

Standard PCR protocols often fail when amplifying DNA templates with high GC content ( >60%) due to the increased thermal stability conferred by the three hydrogen bonds in GC pairs compared to the two in AT pairs. This high stability can lead to incomplete denaturation and the formation of stable secondary structures like hairpins, which impede primer annealing and polymerase extension, ultimately resulting in low or no PCR product.[1][2] Various PCR additives, or enhancers, have been developed to counteract these issues, with this compound being one of the most effective and widely used.[3][4] This document details the underlying principles of this compound's action and provides practical guidance for its use.

Mechanism of Action of this compound in PCR

This compound enhances PCR efficiency through a multi-faceted mechanism that addresses the primary challenges posed by GC-rich and structurally complex DNA templates.

Isostabilization of DNA Duplex

The principal mechanism of this compound is the equalization of the melting temperatures of GC and AT base pairs.[5] It preferentially binds to and stabilizes AT-rich regions, which are less stable than GC-rich regions.[3][5] Concurrently, this compound has a sequence-independent destabilizing effect on the DNA duplex as a whole.[3][5] The net result is a reduction in the disparity between the melting temperatures of GC and AT pairs, leading to more uniform DNA melting across the template.[3][5] This "isostabilizing" effect prevents localized, stable secondary structures in GC-rich regions from persisting after the denaturation step.[1][2]

Reduction of Secondary Structures

By promoting uniform DNA melting, this compound effectively reduces the formation of inhibitory secondary structures such as hairpin loops.[1][2] These structures can physically block the progression of DNA polymerase along the template. By destabilizing these structures, this compound ensures the template is more accessible for primer annealing and subsequent extension.[1][2]

Enhancement of Polymerase Processivity

This compound has been shown to aid the processivity of thermostable DNA polymerases.[3][5] It is thought to reduce "pauses" in polymerization that occur when the enzyme encounters regions of secondary structure.[3][5] By minimizing these pauses, this compound reduces the likelihood of the polymerase dissociating from the DNA strand, thereby increasing the yield of full-length PCR products.[3][5]

The logical flow of this compound's mechanism of action can be visualized as follows:

Quantitative Data on this compound's Efficacy

The optimal concentration of this compound is crucial for its effectiveness and is template-dependent. The following tables summarize quantitative data on the use and effects of this compound in PCR.

Table 1: Recommended this compound Concentrations and Their Effects

| Parameter | Recommended Range/Value | Notes |

| Final Concentration | 0.5 M - 2.5 M[6][7] | The optimal concentration is template-specific and may require empirical determination.[3] |

| Starting Concentration | 1.0 M[6] | A common starting point for optimization. |

| Maximum Effect (IGF2R & BRAF genes) | ~2.0 M[1] | Showed the most significant improvement in target-specific amplification.[1] |

| Effect on Annealing Temperature | Decrease by 1-5°C[5] | Necessary to compensate for the overall lowering of the DNA melting temperature.[5] |

| Effect on Denaturation Temperature | Decrease by 1-5°C[5] | Can be lowered due to the destabilizing effect of this compound.[5] |

Table 2: Comparison of this compound with Other PCR Additives

| Additive | Typical Final Concentration | Primary Mechanism | Notes |

| This compound | 0.5 M - 2.5 M[6][7] | Isostabilizes DNA duplex, reduces secondary structures.[3][5] | Generally less inhibitory to Taq polymerase than DMSO.[8] |

| DMSO | 2% - 10% (v/v)[6][9] | Disrupts DNA base pairing, reduces secondary structures.[10] | Can inhibit Taq polymerase activity, especially at concentrations >5-10%.[9][10] |

| Formamide | 1% - 5% (v/v)[9] | Lowers DNA melting temperature.[9] | Can be inhibitory to the PCR reaction. |

Experimental Protocols

The following protocols provide a framework for the use of this compound in PCR, particularly for GC-rich templates.

General Workflow for this compound PCR Optimization

The process of optimizing PCR with this compound involves a systematic approach to determine the ideal concentration and cycling parameters.

Detailed Protocol for PCR with this compound

This protocol is a starting point for a 50 µL PCR reaction. Adjustments may be necessary based on the specific template, primers, and polymerase used.

Materials:

-

5 M this compound solution (use this compound monohydrate, not this compound HCl, to avoid pH changes)[9]

-

DNA template (1-100 ng)

-

Forward and reverse primers (10 µM stocks)

-

dNTP mix (10 mM)

-

10x PCR buffer

-

Taq DNA polymerase (or other thermostable polymerase)

-

MgCl₂ (if not included in the buffer)

-

Nuclease-free water

Procedure:

-

Prepare a Master Mix: On ice, combine the following components for the desired number of reactions, plus one extra to account for pipetting errors.

| Component | Volume for 50 µL reaction | Final Concentration |

| Nuclease-free water | to 50 µL | - |

| 10x PCR Buffer | 5 µL | 1x |

| dNTP mix (10 mM) | 1 µL | 200 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| 5 M this compound | 10 µL | 1.0 M |

| Taq DNA Polymerase | 0.25 µL | 1.25 units |

| DNA Template | variable | 1-100 ng |

-

Aliquot Master Mix: Aliquot the master mix into individual PCR tubes.

-

Add DNA Template: Add the DNA template to each tube.

-

Thermal Cycling: Place the tubes in a thermal cycler and begin the PCR program.

Recommended Thermal Cycling Conditions (with this compound):

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 94-97°C | 2-5 min | 1 |

| Denaturation | 94-97°C | 20-30 sec | 25-35 |

| Annealing | 45-60°C* | 20-40 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ | 1 |

*Note: The annealing temperature should be 1-5°C lower than the calculated optimal temperature without this compound.[5]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| No PCR Product | This compound concentration is suboptimal. | Test a range of this compound concentrations (e.g., 0.5 M to 2.5 M).[6][7] |

| Annealing temperature is too high. | Lower the annealing temperature in increments of 1-2°C.[5] | |

| Non-specific Products | Annealing temperature is too low. | Increase the annealing temperature. |

| This compound concentration is too high. | Reduce the this compound concentration. | |

| Low PCR Yield | Suboptimal this compound or MgCl₂ concentration. | Optimize both this compound and MgCl₂ concentrations. |

| Insufficient extension time. | Ensure extension time is adequate for the target length (approx. 1 min/kb). |

Conclusion

This compound is a powerful and cost-effective additive for improving the amplification of GC-rich and other difficult DNA templates in PCR. Its primary mechanism of action involves the isostabilization of the DNA duplex, which reduces the formation of secondary structures and enhances polymerase processivity. By understanding the principles behind its function and following systematic optimization protocols, researchers can significantly increase the success rate of their PCR experiments. The information provided in this technical guide serves as a comprehensive resource for the effective implementation of this compound in routine and challenging PCR applications.

References

- 1. DMSO and this compound Greatly Improve Amplification of GC-Rich Constructs in De Novo Synthesis | PLOS One [journals.plos.org]

- 2. This compound improves the PCR amplification of GC-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. asone-int.com [asone-int.com]

- 6. BiochemSphere [biochemicalsci.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. genelink.com [genelink.com]

- 10. researchgate.net [researchgate.net]

The Role of Betaine as a Chemical Chaperone in Protein Folding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein misfolding and aggregation are cellular hallmarks of numerous debilitating diseases and significant obstacles in the production of recombinant therapeutic proteins. Chemical chaperones, small molecules that assist in the proper folding and stabilization of proteins, represent a promising strategy to counteract these issues. Among these, the naturally occurring osmolyte betaine (N,N,N-trimethylglycine) has garnered considerable attention. This technical guide provides an in-depth exploration of this compound's function as a chemical chaperone, detailing its mechanisms of action, summarizing quantitative data on its efficacy, and providing detailed experimental protocols for its application and study. Furthermore, this guide presents visual representations of key pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in protein folding.

Introduction: The Challenge of Protein Misfolding

The intricate three-dimensional structure of a protein is paramount to its biological function. The process of protein folding is a complex and highly regulated cellular event. However, various genetic and environmental stressors can disrupt this process, leading to the accumulation of misfolded proteins. These aberrant conformers are prone to aggregation, forming insoluble deposits that can be cytotoxic and are associated with a range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cystic fibrosis. In the context of biotechnology, the overexpression of recombinant proteins in host systems like E. coli often leads to the formation of inactive, insoluble aggregates known as inclusion bodies, significantly hindering the yield of functional protein.

Chemical chaperones are a class of small molecules that can help to mitigate these problems by stabilizing native protein conformations, preventing aggregation, and assisting in the refolding of denatured proteins. This compound, a simple and biocompatible compound, has emerged as a particularly effective chemical chaperone.

Mechanism of Action: How this compound Promotes Proper Protein Folding

This compound's primary mechanism as a chemical chaperone is attributed to its properties as a "compatible osmolyte." Organisms accumulate osmolytes under stress conditions to maintain cell volume and integrity.[1] Compatible osmolytes, like this compound, are preferentially excluded from the protein surface. This exclusion is thermodynamically unfavorable and forces the protein to adopt a more compact, folded state to minimize its surface area, thereby stabilizing the native conformation.[2]

Key aspects of this compound's mechanism include:

-

Preferential Hydration: this compound enhances the hydration of protein molecules. This preferential hydration of the protein surface makes the unfolded state, which has a larger solvent-accessible surface area, energetically less favorable.[3]

-

Interaction with the Peptide Backbone: this compound's stabilizing effect is largely dependent on its unfavorable interaction with the amide surface of the peptide backbone.[3] This interaction drives the polypeptide chain to fold and bury the backbone.

-

Modulation of Amino Acid Side-Chain Interactions: While primarily excluded from the protein backbone, this compound can engage in specific interactions with certain amino acid side chains. It has been shown to interact with aromatic residues through cation-π interactions and with basic residues.[4][5] These interactions can be complex and may contribute to both stabilizing and, in some contexts, destabilizing effects depending on the protein and the concentration of this compound.[5]

-

Concentration-Dependent Effects: The effect of this compound on protein folding and aggregation is highly concentration-dependent. At lower concentrations, it generally acts as a stabilizer, promoting proper folding and preventing aggregation.[3][6] However, at very high concentrations, it can sometimes promote the formation of soluble oligomers or even act as a mild denaturant for certain proteins.[3][6]

Quantitative Effects of this compound on Protein Stability and Aggregation

The efficacy of this compound as a chemical chaperone can be quantified by measuring its impact on various biophysical parameters of proteins. The following tables summarize key quantitative data from the literature.

| Protein | Experimental Condition | This compound Concentration | Change in Melting Temperature (ΔTm) (°C) | Reference(s) |

| Lysozyme | Thermal denaturation | 1 M | +2.5 | [7] |

| Ribonuclease-A (RNase-A) | Thermal denaturation at various pH values | 1 M | Increased stability across all pHs tested | [8] |

| Ferrocytochrome c | Thermal and GdnHCl-induced unfolding at pH 7.0 | 1 M | Increased thermodynamic stability | [9] |

| α-Lactalbumin | Thermal denaturation at low pH | 1 M | Decreased stability | [8] |

| Protein | Aggregation Inducer | This compound Concentration | Effect on Aggregation | Reference(s) |

| Glutamate Dehydrogenase (GDH) | Thermal (50°C) | 1 M | Decreased chaperone-like activity of HSPB5 in preventing GDH aggregation, but retained aggregates in a soluble state. | [8] |

| Insulin | Thermal (45°C) | 100 mM - 500 mM | Increased lag phase of aggregation and promoted the formation of smaller aggregates. | [10] |

| Glycogen Phosphorylase b (Phb) | Thermal (48°C) | 200 mM | Decreased the rate of aggregate growth. | [11] |

| GST-GFP fusion protein | Thermal | 10-20 mM | Disrupted large preformed aggregates into soluble assemblies. | [3][6] |

| Recombinant Protein | Host System | This compound Concentration | Improvement in Soluble Yield | Reference(s) |

| DMAPP/AMP transferase | E. coli | Not specified | Up to 427-fold increase in active yield. | [12] |

| Various aggregation-prone proteins | E. coli | 1 mM (in media) | Increased solubility of some recombinant proteins. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on protein folding and stability.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm) in the presence and absence of this compound.

Principle: The assay utilizes a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, leading to an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). An increase in Tm in the presence of this compound indicates stabilization.

Materials:

-

Purified protein of interest (typically at 1-2 µM final concentration)

-

SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific)

-

This compound stock solution (e.g., 1 M in the assay buffer)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)

-

Real-time PCR instrument capable of monitoring fluorescence during a thermal melt (e.g., Bio-Rad CFX96, Applied Biosystems QuantStudio)

-

384-well or 96-well PCR plates

Procedure:

-

Prepare the Protein-Dye Mixture:

-

Prepare a working solution of your protein at 2 µM in the desired assay buffer.

-

Prepare a 1000-fold dilution of the SYPRO Orange dye in the same buffer.

-

Mix the protein solution and the diluted dye solution.

-

-

Set up the Assay Plate:

-

Aliquot 10 µL of the protein-dye mixture into each well of the PCR plate.

-

Add the desired volume of this compound stock solution or buffer (for control) to each well to achieve the final desired this compound concentrations. Ensure the final volume in each well is the same.

-

Include no-protein controls for each condition to assess background fluorescence.

-

-

Perform the Thermal Melt:

-

Seal the plate and centrifuge briefly to mix the contents and remove air bubbles.

-

Place the plate in the real-time PCR instrument.

-

Set up the instrument to perform a melt curve experiment, continuously monitoring fluorescence (e.g., using the ROX filter for SYPRO Orange) while ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The resulting sigmoidal curve represents the protein unfolding transition.

-

The melting temperature (Tm) is the temperature at the inflection point of this curve, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative of the curve.

-

Compare the Tm values of the protein in the presence and absence of this compound. A positive ΔTm indicates stabilization.

-

Protein Aggregation Assay using Thioflavin T (ThT)

This assay monitors the formation of amyloid-like fibrillar aggregates in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils. An increase in ThT fluorescence over time indicates protein aggregation.

Materials:

-

Purified protein of interest (prone to aggregation)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

-

This compound stock solution

-

Aggregation-inducing buffer (protein-specific, may involve changes in pH, temperature, or addition of denaturants)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with temperature control and shaking capabilities

Procedure:

-

Prepare Reagents:

-

Prepare a working solution of your protein in the aggregation buffer.

-

Prepare a working solution of ThT (e.g., 20-25 µM) in the same buffer.

-

Prepare solutions of this compound at various concentrations in the aggregation buffer.

-

-

Set up the Assay:

-

In a 96-well plate, combine the protein solution, ThT working solution, and either this compound solution or buffer (for control) to the desired final concentrations.

-

Typically, a final protein concentration of 50 µM and a final ThT concentration of 20 µM are used.

-

Include controls with no protein to measure the background fluorescence of ThT.

-

-

Monitor Aggregation:

-

Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

-

Set the reader to measure ThT fluorescence (excitation ~440-450 nm, emission ~480-485 nm) at regular time intervals (e.g., every 15 minutes) for the duration of the experiment (which can be several hours to days).

-

Enable intermittent shaking to promote aggregation.

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity as a function of time for each condition.

-

The resulting curves will show a lag phase, followed by an exponential growth phase, and finally a plateau.

-

Analyze the kinetic parameters, such as the lag time (the time before the rapid increase in fluorescence) and the apparent rate constant of aggregation (the slope of the growth phase).

-

Compare these parameters in the presence and absence of this compound to determine its effect on aggregation kinetics. An increase in lag time and a decrease in the aggregation rate indicate inhibition of aggregation.

-

In Vitro Protein Refolding by Rapid Dilution

This method is used to refold denatured proteins from inclusion bodies or chemically unfolded states.

Principle: A concentrated solution of denatured protein is rapidly diluted into a refolding buffer containing additives that promote proper folding and prevent aggregation. This compound can be included in the refolding buffer to enhance the yield of correctly folded protein.

Materials:

-

Denatured protein stock (e.g., solubilized inclusion bodies in 8 M urea or 6 M guanidinium hydrochloride)

-

Refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, with a redox system like 5 mM reduced glutathione and 1 mM oxidized glutathione if disulfide bonds are present)

-

This compound stock solution

-

Method to assess refolding success (e.g., activity assay, size-exclusion chromatography, circular dichroism)

Procedure:

-

Prepare the Refolding Buffer:

-

Prepare the refolding buffer with and without various concentrations of this compound (e.g., 0.5 M, 1 M, 2 M).

-

Cool the buffer to the desired refolding temperature (often 4°C to minimize aggregation).

-

-

Perform Rapid Dilution:

-

Rapidly dilute the denatured protein stock into the refolding buffer. A dilution factor of 100-fold or more is common to quickly reduce the denaturant concentration.

-

The final protein concentration in the refolding mixture should be low (typically 1-100 µg/mL) to favor intramolecular folding over intermolecular aggregation.

-

Stir the solution gently during and after dilution.

-

-

Incubate:

-

Incubate the refolding mixture at the chosen temperature for a specific period (e.g., 12-24 hours) to allow the protein to refold.

-

-

Assess Refolding Yield and Quality:

-

After incubation, centrifuge the solution to pellet any aggregated protein.

-

Measure the concentration of soluble protein in the supernatant.

-

Assess the quality of the refolded protein using appropriate techniques:

-

Activity Assay: If the protein is an enzyme, measure its specific activity.

-

Spectroscopy: Use circular dichroism to check for the formation of secondary and tertiary structure.

-

Chromatography: Use size-exclusion chromatography to determine if the protein is monomeric and properly folded.

-

-

Compare the yield of soluble, active protein in the presence and absence of this compound to determine its effect on refolding efficiency.

-

Visualizing this compound's Role: Signaling Pathways and Workflows

This compound's Impact on the Unfolded Protein Response (UPR)

In eukaryotic cells, the accumulation of unfolded proteins in the endoplasmic reticulum (ER) triggers a signaling cascade known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged. This compound has been shown to alleviate ER stress, thereby promoting cell survival. The following diagram illustrates the three main branches of the UPR and highlights where this compound's chaperone activity can intervene.

Caption: The Unfolded Protein Response (UPR) pathway and this compound's intervention.

Experimental Workflow: Thermal Shift Assay

The following diagram outlines the typical workflow for a thermal shift assay to assess the effect of this compound on protein stability.

Caption: Workflow for a thermal shift assay.

Experimental Workflow: Protein Aggregation Assay (ThT)

This diagram illustrates the steps involved in a Thioflavin T-based protein aggregation assay.

Caption: Workflow for a ThT protein aggregation assay.

Applications in Research and Drug Development

The ability of this compound to promote proper protein folding and prevent aggregation has significant implications for both basic research and therapeutic development.

-

Improving Recombinant Protein Production: The addition of this compound to cell culture media or refolding buffers can significantly increase the yield of soluble, active recombinant proteins.[12][13] This is particularly valuable for the production of therapeutic proteins that are prone to forming inclusion bodies.

-

Stabilizing Proteins for Structural Studies: this compound can be used to stabilize proteins for structural biology techniques like X-ray crystallography and NMR, where a stable, homogenous protein sample is essential.

-

A Tool for Studying Protein Folding Mechanisms: As a well-characterized chemical chaperone, this compound serves as a useful tool for investigating the fundamental principles of protein folding and aggregation.

-

Therapeutic Potential for Protein Misfolding Diseases: The ability of this compound to correct protein misfolding suggests its potential as a therapeutic agent for diseases associated with protein aggregation. For example, this compound has been investigated for its potential to rescue the function of the misfolded CFTR protein in cystic fibrosis. Furthermore, its ability to reduce ER stress has implications for a wide range of diseases, including metabolic disorders and neurodegenerative diseases.[2][14][15]

Conclusion

This compound is a versatile and effective chemical chaperone with a well-established mechanism of action centered on its properties as a compatible osmolyte. Its ability to stabilize native protein conformations, prevent aggregation, and assist in refolding makes it a valuable tool in both academic research and the biotechnology industry. The quantitative data and detailed experimental protocols provided in this guide offer a practical resource for scientists and researchers seeking to harness the potential of this compound in their work. As our understanding of the complex landscape of protein folding and misfolding continues to grow, the utility of simple yet powerful molecules like this compound is likely to become even more pronounced.

References

- 1. arxiv.org [arxiv.org]

- 2. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 3. Effect of this compound and Arginine on Interaction of αB-Crystallin with Glycogen Phosphorylase b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. eubopen.org [eubopen.org]

- 6. Flowchart Creation [developer.mantidproject.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. medium.com [medium.com]

- 9. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioflavin T spectroscopic assay [assay-protocol.com]

- 11. Effects of Molecular Crowding and this compound on HSPB5 Interactions, with Target Proteins Differing in the Quaternary Structure and Aggregation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of a refolding step for a therapeutic fusion protein in the quality by design (QbD) paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biotechrep.ir [biotechrep.ir]

The Shield Against Saline Stress: An In-depth Technical Guide to the Osmoprotective Properties of Glycine Betaine in Prokaryotic Cells

For Researchers, Scientists, and Drug Development Professionals

In the microscopic world of prokaryotes, survival is a constant battle against environmental fluctuations. Among the most formidable challenges is osmotic stress, a condition where an imbalance in solutes between the cell's interior and its surroundings threatens to dehydrate and kill the organism. To counter this, prokaryotes have evolved sophisticated mechanisms, and at the forefront of this defense is the accumulation of small organic molecules known as compatible solutes. Glycine betaine, a simple trimethylated derivative of the amino acid glycine, stands out as one of the most potent and widely utilized of these osmoprotectants.

This technical guide provides a comprehensive overview of the multifaceted role of glycine this compound in prokaryotic osmoprotection. We will delve into the molecular mechanisms of its action, the intricate transport and biosynthetic pathways, the signaling cascades that govern its accumulation, and the experimental protocols used to investigate these processes.

The Core Mechanism: How Glycine this compound Protects

Under hyperosmotic conditions, water flows out of the prokaryotic cell, leading to a decrease in turgor pressure, an increase in intracellular solute concentration, and the potential for damage to cellular macromolecules. Glycine this compound mitigates these effects primarily by being accumulated to high concentrations within the cytoplasm.[1][2] This accumulation effectively balances the external osmotic pressure, preventing water loss and restoring turgor.

Crucially, glycine this compound is a "compatible solute," meaning it can be present at high intracellular concentrations without significantly interfering with normal cellular processes like enzyme activity and DNA replication.[1][3] In fact, it actively stabilizes proteins and cellular membranes against the denaturing effects of high ionic strength and desiccation.[2][4] This stabilizing effect is attributed to its preferential exclusion from the immediate hydration shell of macromolecules, a phenomenon that promotes the compact, native conformation of proteins.[5]

Acquisition and Synthesis: Pathways to Protection

Prokaryotes employ a two-pronged strategy to amass glycine this compound: uptake from the environment and de novo synthesis.

Transport Systems: Importing the Shield

A variety of high-affinity transport systems are responsible for scavenging glycine this compound from the extracellular milieu. The expression and activity of these transporters are tightly regulated by the external osmolarity.[6][7] Prominent examples include:

-

In Escherichia coli :

-

In Bacillus subtilis :

Biosynthetic Pathways: Forging the Protector

When external glycine this compound is scarce, many prokaryotes can synthesize it. The two primary pathways are:

-

Oxidation of Choline : This is a two-step process where choline is first oxidized to this compound aldehyde, which is then further oxidized to glycine this compound. This pathway is utilized by bacteria such as E. coli and B. subtilis.[7][12]

-

Methylation of Glycine : In some halophilic bacteria, glycine is sequentially methylated three times to produce glycine this compound, with S-adenosylmethionine serving as the methyl donor.[13]

Data Presentation: Quantitative Insights into Glycine this compound's Efficacy

The efficiency of glycine this compound transport and its impact on prokaryotic growth under osmotic stress have been quantified in numerous studies. The following tables summarize key data.

| Transporter | Organism | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Citation(s) |

| ProP | Escherichia coli | Glycine this compound | ~300 | - | [8] |

| ProU | Escherichia coli | Glycine this compound | 1-5 | ~10 | [9] |

| OpuA | Bacillus subtilis | Glycine this compound | ~4 | ~30 | [10] |

| OpuC | Bacillus subtilis | Glycine this compound | ~5 | ~25 | [11] |

| OpuD | Bacillus subtilis | Glycine this compound | ~10 | ~15 | [11] |

| BetS | Sinorhizobium meliloti | Glycine this compound | 16 ± 2 | 41 ± 5 | [14] |

| - | Escherichia coli | Glycine this compound | 35 | 42 | [15] |

Table 1: Kinetic Parameters of Prokaryotic Glycine this compound Transporters. This table presents the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various glycine this compound transporters, highlighting their high affinity for the substrate.

| Organism | Osmotic Stress Condition | Intracellular Glycine this compound Concentration | Effect on Growth Rate | Citation(s) |

| Escherichia coli | 0.65 M NaCl | ~176 mM | Significant stimulation | [16] |

| Salmonella typhimurium | High osmolarity | >100 nmol/OD650 unit | Saturation of growth stimulation | |

| Myxococcus xanthus | 0.2 M NaCl or 0.2 M Sucrose | 5- to 7-fold increase | Alleviated lag phase | [13] |

| Thioalkalivibrio versutus | 3.0 M Na+ | 8.1 µmol/mg total protein | Enables growth in high salt | [17] |

Table 2: Intracellular Accumulation of Glycine this compound and its Effect on Growth under Osmotic Stress. This table showcases the substantial intracellular concentrations of glycine this compound achieved by prokaryotes in response to osmotic stress and the corresponding positive impact on their growth.

Experimental Protocols: A Guide to Studying Glycine this compound's Role

Investigating the osmoprotective properties of glycine this compound requires a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Glycine this compound Transport Assay (using 14C-labeled Glycine this compound)

This assay measures the rate of glycine this compound uptake by prokaryotic cells.

-

Cell Culture and Preparation:

-

Grow the prokaryotic strain of interest to mid-log phase in a defined minimal medium. For osmotically induced expression of transporters, supplement the medium with a non-metabolizable osmolyte (e.g., NaCl or sucrose) at the desired concentration for a specified period (e.g., 1-2 hours) before the assay.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with an appropriate buffer (e.g., phosphate buffer) at the same osmolarity as the growth medium.

-

Resuspend the cells in the same buffer to a final optical density (OD600) of 0.5-1.0.

-

-

Transport Assay:

-

Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the transport reaction by adding [14C]-glycine this compound to a final concentration typically in the low micromolar range (e.g., 10 µM), with a known specific activity.

-

At various time points (e.g., 0, 30, 60, 90, 120 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose or glass fiber filter.

-

Rapidly wash the filters twice with a cold, non-radioactive buffer of the same osmolarity to remove external [14C]-glycine this compound.[18]

-

-

Quantification:

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Determine the protein concentration of the cell suspension using a standard method (e.g., Bradford or Lowry assay).

-

Calculate the rate of uptake in nmol/min/mg of protein.

-

Extraction and Quantification of Intracellular Glycine this compound by HPLC

This protocol allows for the precise measurement of the intracellular concentration of glycine this compound.

-

Cell Culture and Harvesting:

-

Grow and treat cells with osmotic stress as described in the transport assay protocol.

-

Harvest a known volume of cell culture by centrifugation.

-

Wash the cell pellet twice with an isotonic buffer to remove extracellular glycine this compound.

-

-

Extraction:

-

Resuspend the cell pellet in a known volume of Milli-Q water.

-

Lyse the cells by a method such as boiling for 5-10 minutes, freeze-thaw cycles, or sonication.[13]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes) to pellet cell debris.

-

Collect the supernatant containing the intracellular solutes. For plant or complex samples, a purification step using an ion-exchange resin (e.g., AG1 8X, OH- form) may be necessary to remove interfering compounds like proline.[19][20][21][22]

-

-

HPLC Analysis:

-

Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., ODS2 C18) and detector (e.g., UV-Vis or diode-array spectrophotometer).[9][17][23]

-

The mobile phase is typically an aqueous buffer containing an ion-pairing agent like sodium heptane sulfonate, adjusted to an acidic pH.[21][22]

-

Detect glycine this compound by its absorbance at a low wavelength (e.g., 195-200 nm).

-

Quantify the amount of glycine this compound by comparing the peak area to a standard curve generated with known concentrations of pure glycine this compound.

-

Normalize the amount of glycine this compound to the cell number or total protein content.

-

Cell Viability Assay under Osmotic Stress

This assay determines the ability of glycine this compound to protect cells from the lethal effects of high osmolarity.

-

Culture Preparation:

-

Grow the prokaryotic strain to mid-log phase in a standard growth medium.

-

Prepare a series of tubes or a microplate with the high-osmolarity medium (e.g., minimal medium supplemented with a high concentration of NaCl) with and without the addition of glycine this compound (e.g., 1 mM).

-

Inoculate the media with the prokaryotic cells to a low initial density.

-

-

Growth Monitoring and Plating:

-

Incubate the cultures at the optimal growth temperature with shaking.

-

Monitor the growth by measuring the optical density (OD600) at regular intervals.

-

At specific time points, take aliquots from each culture, perform serial dilutions in a suitable buffer (e.g., phosphate-buffered saline), and plate onto non-selective agar plates.[24]

-

Incubate the plates until colonies are visible.

-

-

Data Analysis:

-

Count the number of colony-forming units (CFUs) on the plates.

-

Calculate the CFU/mL for each culture condition at each time point.

-

Compare the growth curves (OD600) and the viability (CFU/mL) of the cultures grown with and without glycine this compound to assess its osmoprotective effect. An alternative method involves assessing plasmolysis as a physical indicator of viability.[25][26]

-

In Vitro Enzyme Activity Assay under Osmotic Stress

This assay evaluates the ability of glycine this compound to protect enzyme function in a high-solute environment. The example below uses β-galactosidase.

-

Enzyme and Reagent Preparation:

-

Purify β-galactosidase from a suitable source or use a commercially available preparation.

-

Prepare a reaction buffer (e.g., Z-buffer) and a stock solution of the substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG).[27][28][29]

-

Prepare solutions of a stressing solute (e.g., NaCl) and glycine this compound at various concentrations.

-

-

Enzyme Assay:

-

In a microplate or cuvettes, set up reaction mixtures containing the reaction buffer, the stressing solute at the desired concentration, and either glycine this compound or a control buffer.

-

Add the enzyme to each reaction mixture and pre-incubate for a short period at the assay temperature (e.g., 28-37°C).

-

Initiate the reaction by adding the ONPG substrate.

-

Monitor the production of the yellow product, o-nitrophenol, by measuring the absorbance at 420 nm over time using a spectrophotometer.[30]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each condition.

-

Compare the enzyme activity in the presence of the stressing solute with and without glycine this compound to determine the protective effect of glycine this compound.

-

Signaling Pathways and Experimental Workflows: Visualizing the Response

The cellular response to osmotic stress is orchestrated by complex signaling pathways that lead to the accumulation of glycine this compound. These pathways and the experimental workflows to study them can be visualized using diagrams.

Signaling Pathways for Osmoprotectant Uptake

The following diagrams illustrate the signaling pathways that regulate the expression of glycine this compound transporters in response to osmotic stress.

Caption: Osmotic stress signaling for glycine this compound uptake in E. coli.

Caption: Regulation of OpuA-mediated glycine this compound uptake in B. subtilis.

Experimental Workflows

The following diagrams outline the logical flow of the key experimental protocols.

Caption: Workflow for the glycine this compound transport assay.

Caption: Workflow for intracellular glycine this compound quantification by HPLC.

Conclusion: A Versatile Molecule for Prokaryotic Resilience

Glycine this compound is a cornerstone of prokaryotic defense against osmotic stress. Its accumulation, through either transport or synthesis, allows cells to maintain turgor and protect vital cellular components in hyperosmotic environments. The intricate regulation of its uptake and synthesis pathways highlights the sophisticated adaptive capabilities of these microorganisms. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further unravel the complexities of osmoprotection and to explore potential applications in areas such as microbial biotechnology and the development of novel antimicrobial strategies that target these essential survival mechanisms. As our understanding of the molecular intricacies of glycine this compound's function deepens, so too will our ability to harness its protective properties for scientific and therapeutic advancement.

References

- 1. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 2. Osmotic Control of opuA Expression in Bacillus subtilis and Its Modulation in Response to Intracellular Glycine this compound and Proline Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of alcohols and compatible solutes on the activity of β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Osmosensing and osmoregulatory compatible solute accumulation by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Two different Escherichia coli proP promoters respond to osmotic and growth phase signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Escherichia coli proU promoter element and its contribution to osmotically signaled transcription activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osmotic control of opuA expression in Bacillus subtilis and its modulation in response to intracellular glycine this compound and proline pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. unipub.uni-graz.at [unipub.uni-graz.at]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Enhanced catabolism of glycine this compound and derivatives provides improved osmotic stress protection in Methylorubrum extorquens PA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Bacterial osmosensing: roles of membrane structure and electrostatics in lipid-protein and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A single-step purification for glycine this compound determination in plant extracts by isocratic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. frederick.cancer.gov [frederick.cancer.gov]

- 25. Bacterial plasmolysis as a physical indicator of viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 28. faculty.salisbury.edu [faculty.salisbury.edu]

- 29. Beta-galactosidase Activity Assay | AnaSpec [anaspec.com]

- 30. Effect on β-galactosidase synthesis and burden on growth of osmotic stress in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding Betaine's Effect on DNA Melting Temperature

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular interactions that influence DNA stability is paramount. Betaine (N,N,N-trimethylglycine), a naturally occurring osmolyte, has garnered significant attention for its ability to modulate the melting temperature (Tm) of DNA. This technical guide provides a detailed exploration of the mechanisms, quantitative effects, and experimental protocols related to this compound's impact on DNA denaturation.

Core Concepts: The Mechanism of this compound's Action on DNA

This compound primarily acts as a DNA destabilizer, lowering its melting temperature.[1][2][3] Its most notable effect is the reduction of the dependence of Tm on the base pair composition, effectively equalizing the melting temperatures of GC-rich and AT-rich sequences.[1][3][4][5] This property is particularly valuable in molecular biology techniques like Polymerase Chain Reaction (PCR), where it helps to denature GC-rich regions with high secondary structures.[6][7][8]

The precise molecular mechanism underlying this "isostabilizing" effect is multifaceted and involves both direct and indirect interactions with the DNA molecule:

-

Alteration of DNA Hydration: this compound is thought to structure the water molecules in the hydration shell of the DNA.[1][3] This alteration of the local water environment can influence the forces that hold the double helix together.

-

Direct Interaction with DNA Grooves: There are differing views on the specifics of this compound's direct interaction with DNA.

-

One theory posits that this compound selectively destabilizes the three hydrogen bonds of GC base pairs without significantly affecting the two hydrogen bonds of AT pairs.[6]

-

Another suggests that this compound preferentially binds to the major groove in AT-rich regions, thereby stabilizing these less stable regions and bringing their melting temperature closer to that of GC-rich regions.[9]

-

A third perspective, based on studies with RNA duplexes, suggests that at a standard temperature of 25°C, this compound may destabilize all sequences equally.[10]

-

-

Zwitterionic Nature: As a zwitterion at neutral pH, this compound does not significantly alter the polyelectrolyte properties of the DNA backbone.[5]

The concentration at which this compound equalizes the stability of AT and GC base pairs, known as the "isostabilizing" concentration, is approximately 5.2 M.[5] However, for practical applications like PCR, concentrations in the range of 0.8 M to 1.7 M are commonly used.[6][11]

The chemical structure of this compound and its analogs can influence their effect on DNA stability. For instance, sulfonate analogs of this compound can be more effective at lowering DNA Tm, while some carboxylate homologs with hydroxyl groups may actually increase the Tm, especially for DNA with low GC content.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the effect of this compound on DNA melting temperature.

| Parameter | Value | Application/Context | Source(s) |

| Isostabilizing Concentration | ~5.2 M | The concentration at which AT and GC base pairs have equal stability. | [5] |

| Recommended PCR Concentration | 0.8 M - 1.7 M | Optimal range for improving amplification of GC-rich templates. | [6][11] |

| Tm Reduction | 1 - 5 °C | Recommended reduction in denaturation and annealing temperatures in PCR protocols when using this compound. | [9][12] |

Experimental Protocols

This protocol outlines a general method for measuring the change in DNA Tm in the presence of this compound.

-

DNA Sample Preparation:

-

Dissolve purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., saline-sodium citrate buffer).

-

Determine the DNA concentration and purity by measuring the absorbance at 260 nm and the A260/A280 ratio.

-

-

Preparation of this compound Solutions:

-

Prepare a series of solutions with varying concentrations of this compound in the same buffer as the DNA sample.

-

-

Melting Curve Analysis:

-

For each this compound concentration, mix the DNA sample with the this compound solution to the desired final concentrations.

-

Use a UV-spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the solution at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute).

-

The increase in absorbance (hyperchromicity) indicates the denaturation of the DNA.

-

-

Data Analysis:

-

Plot the absorbance as a function of temperature.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition in the melting curve.

-

Compare the Tm values obtained at different this compound concentrations to determine the effect of this compound.

-

This protocol provides a starting point for using this compound to improve the amplification of GC-rich DNA sequences.

-

Reaction Setup:

-

Prepare a standard PCR master mix containing DNA polymerase, dNTPs, primers, and reaction buffer.

-

Add molecular biology grade this compound to the master mix to a final concentration between 1.0 M and 1.7 M.[6] It is important to use this compound or this compound monohydrate, not this compound hydrochloride, to avoid altering the pH of the reaction.[6]

-

Add the DNA template to the reaction mix.

-

Set up control reactions without this compound to verify its enhancing effect.

-

-

Thermal Cycling Conditions:

-

Initial Denaturation: Standard conditions (e.g., 95°C for 2-5 minutes).

-

Denaturation: Reduce the denaturation temperature by 1-5°C from the standard protocol (e.g., 94-97°C instead of 98°C).[9][12]

-

Annealing: Reduce the annealing temperature by 1-5°C from the calculated optimal temperature for the primers.[9][12]

-

Extension: Standard conditions (e.g., 72°C).

-

Cycle Number: Standard (e.g., 25-35 cycles).

-

Final Extension: Standard conditions (e.g., 72°C for 5-10 minutes).

-

-

Analysis:

-

Analyze the PCR products by agarose gel electrophoresis to determine the yield and specificity of the amplification.

-

Visualization of Pathways and Workflows

Caption: Proposed mechanism of this compound's effect on DNA denaturation.

Caption: Workflow for determining DNA melting temperature with this compound.

References

- 1. This compound structure and the presence of hydroxyl groups alters the effects on DNA melting temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA helix destabilization by proline and this compound: possible role in the salinity tolerance process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound can eliminate the base pair composition dependence of DNA melting. | Semantic Scholar [semanticscholar.org]

- 5. This compound can eliminate the base pair composition dependence of DNA melting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BiochemSphere [biochemicalsci.com]

- 7. What are the common PCR additives? | AAT Bioquest [aatbio.com]

- 8. This compound improves the PCR amplification of GC-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. Quantifying the Temperature Dependence of Glycine this compound RNA Duplex Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gatescientific.com [gatescientific.com]

- 12. asone-int.com [asone-int.com]

An In-depth Technical Guide on the Biochemical and Physiological Actions of Betaine as a Methyl Donor

Audience: Researchers, scientists, and drug development professionals.

Abstract

Betaine, chemically known as trimethylglycine, is a critical endogenous metabolite that serves as a pivotal methyl donor in one-carbon metabolism. Its primary and most well-characterized role in this capacity is the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme this compound-homocysteine S-methyltransferase (BHMT). This function is integral to maintaining the methionine cycle, which in turn governs the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. This technical guide provides a comprehensive exploration of the biochemical and physiological actions of this compound as a methyl donor. It details the underlying enzymatic mechanisms, summarizes quantitative data from clinical studies, presents detailed experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to be a thorough resource for researchers, scientists, and professionals in drug development investigating the metabolic significance and therapeutic potential of this compound.

Introduction

One-carbon metabolism is a complex network of interconnected biochemical pathways that are fundamental to cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of purines and thymidylate, and for the methylation of DNA, RNA, proteins, and lipids. Within this network, this compound emerges as a significant methyl donor, providing an alternative pathway for homocysteine remethylation that is independent of folate and vitamin B12. The physiological importance of this compound is underscored by its role in regulating plasma homocysteine levels, a well-established risk factor for cardiovascular disease. Furthermore, its influence extends to hepatic lipid metabolism and epigenetic regulation through its impact on the universal methyl donor, SAM. This guide aims to provide a detailed technical overview of these critical functions of this compound.

Biochemical Actions of this compound as a Methyl Donor

The cornerstone of this compound's function as a methyl donor is its participation in the methionine cycle, specifically through the BHMT pathway.

The this compound-Homocysteine S-Methyltransferase (BHMT) Pathway

The enzyme this compound-homocysteine S-methyltransferase (BHMT) is a zinc-dependent enzyme predominantly expressed in the liver and kidneys. It catalyzes the transfer of one of the three methyl groups from this compound to homocysteine, resulting in the formation of methionine and dimethylglycine (DMG).

Reaction:

This compound + Homocysteine ---(BHMT)--> Methionine + Dimethylglycine

This reaction is a crucial alternative to the folate-dependent methionine synthase (MS) pathway for homocysteine remethylation. The newly synthesized methionine can then be activated to S-adenosylmethionine (SAM), which is the primary methyl donor for most cellular methylation reactions.

Physiological Significance and Clinical Implications

The role of this compound as a methyl donor has far-reaching physiological consequences, impacting cardiovascular health, liver function, and epigenetic regulation.

Regulation of Plasma Homocysteine

Elevated levels of plasma homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for atherosclerotic vascular disease and thrombosis. This compound supplementation has been demonstrated to effectively lower plasma homocysteine concentrations by promoting its remethylation to methionine via the BHMT pathway.[1][2][3]

Hepatic Lipid Metabolism and NAFLD

This compound plays a significant role in hepatic lipid metabolism and has been investigated for its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD). Its mechanisms of action are multifaceted and include:

-

Enhancing the SAM/SAH Ratio: By donating a methyl group for the synthesis of methionine and subsequently SAM, this compound helps to maintain a high SAM to S-adenosylhomocysteine (SAH) ratio. A decreased SAM/SAH ratio is associated with reduced methyltransferase activity and is often observed in liver disease.[4]

-

Modulating Key Signaling Pathways: this compound has been shown to influence signaling pathways that regulate hepatic lipogenesis and fatty acid oxidation, such as the Sirt1/SREBP-1c/PPARα pathway.[5][6] It can also improve hepatic insulin resistance by positively affecting the insulin signaling cascade.[7][8][9][10][11]

Epigenetic Modifications

Through its role in SAM synthesis, this compound indirectly influences epigenetic mechanisms, including DNA and histone methylation. These modifications are crucial for the regulation of gene expression. Alterations in the availability of methyl donors like this compound can, therefore, have profound effects on the epigenome and cellular function.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative effects of this compound supplementation on key metabolites in the one-carbon metabolism pathway from various clinical studies.

Table 1: Effect of this compound Supplementation on Plasma Homocysteine (tHcy) Levels

| Study Population | This compound Dosage | Duration | Baseline tHcy (μmol/L) | Post-treatment tHcy (μmol/L) | % Reduction | p-value | Reference |

| Healthy Adults | 6 g/day | 6 weeks | 11.1 ± 2.1 | 9.3 ± 1.9 | 16.2% | < 0.05 | [1] |

| Healthy Adults | 1.5 g/day | 6 weeks | ~10.5 | ~9.2 | 12% | < 0.01 | [3] |

| Healthy Adults | 3 g/day | 6 weeks | ~10.5 | ~8.9 | 15% | < 0.002 | [3] |

| Healthy Adults | 6 g/day | 6 weeks | ~10.5 | ~8.4 | 20% | < 0.0001 | [3] |

| Healthy Adults (Meta-analysis) | ≥ 4 g/day | 6-24 weeks | ~10.4 | ~9.2 | 11.8% | = 0.01 | [2] |

| Patients with Chronic Renal Failure | 4 g/day | 3 months | 23.1 ± 8.1 | 16.9 ± 5.7 | 26.8% | < 0.001 | [12] |

Table 2: Effect of this compound Supplementation on Other Metabolites

| Study Population | This compound Dosage | Duration | Metabolite | Baseline | Post-treatment | % Change | p-value | Reference |

| Ethanol-fed Rats (Hepatocytes) | In vitro | - | SAM/SAH Ratio | ~0.8 | ~1.6 | +100% | < 0.05 | [4] |

| Healthy Adults | 6 g/day | 6 weeks | Plasma Methionine (μmol/L) | 24.1 ± 4.0 | 33.6 ± 7.1 | +39.4% | < 0.05 | |

| Healthy Adults | 6 g/day | 6 weeks | Plasma this compound (μmol/L) | 33.4 ± 11.2 | 255 ± 136 | +663% | < 0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a methyl donor.

Protocol for Quantification of Plasma Total Homocysteine by HPLC

Principle: Total homocysteine (tHcy) in plasma exists in free and protein-bound forms. A reducing agent is used to break the disulfide bonds, and the total free homocysteine is then derivatized with a fluorescent reagent and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Blood collection tubes with EDTA

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)

-

Perchloric acid (protein precipitant)

-

Internal standard (e.g., N-acetylcysteine)

-

Borate buffer with EDTA

-

7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) solution (derivatizing agent)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Sample Collection and Preparation:

-

Collect blood in EDTA tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-